molecular formula C15H14N2O3 B12900087 5-Oxopyrrolidin-3-yl naphthalen-1-ylcarbamate CAS No. 88015-98-9

5-Oxopyrrolidin-3-yl naphthalen-1-ylcarbamate

Katalognummer: B12900087
CAS-Nummer: 88015-98-9
Molekulargewicht: 270.28 g/mol
InChI-Schlüssel: JNPBQOFLDDUDLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxopyrrolidin-3-yl naphthalen-1-ylcarbamate is a chemical compound that belongs to the class of carbamates

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxopyrrolidin-3-yl naphthalen-1-ylcarbamate typically involves the reaction of naphthalen-1-yl isocyanate with 5-oxopyrrolidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxopyrrolidin-3-yl naphthalen-1-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-ylcarbamate oxides, while reduction can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

5-Oxopyrrolidin-3-yl naphthalen-1-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-Oxopyrrolidin-3-yl naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine-2-one: A similar compound with a pyrrolidinone ring but lacking the naphthalene moiety.

    Naphthalen-1-ylcarbamate: Contains the naphthalene moiety but lacks the pyrrolidinone ring.

Uniqueness

5-Oxopyrrolidin-3-yl naphthalen-1-ylcarbamate is unique due to its combined structure of a pyrrolidinone ring and a naphthalene moiety. This dual structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Eigenschaften

CAS-Nummer

88015-98-9

Molekularformel

C15H14N2O3

Molekulargewicht

270.28 g/mol

IUPAC-Name

(5-oxopyrrolidin-3-yl) N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C15H14N2O3/c18-14-8-11(9-16-14)20-15(19)17-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H,16,18)(H,17,19)

InChI-Schlüssel

JNPBQOFLDDUDLF-UHFFFAOYSA-N

Kanonische SMILES

C1C(CNC1=O)OC(=O)NC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.